molecular formula C16H15ClF3N3O3S2 B11480722 ethyl 2-{[bis(methylsulfanyl)methylidene]amino}-6-(3-chlorophenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate

ethyl 2-{[bis(methylsulfanyl)methylidene]amino}-6-(3-chlorophenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate

Cat. No.: B11480722
M. Wt: 453.9 g/mol
InChI Key: BFEKHHNBIPHWOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[bis(methylsulfanyl)methylidene]amino}-6-(3-chlorophenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a chlorophenyl group, and an oxadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[bis(methylsulfanyl)methylidene]amino}-6-(3-chlorophenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in the synthesis include ethyl chloroformate, methylsulfanyl compounds, and chlorophenyl derivatives. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the oxadiazine ring.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and ensuring the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[bis(methylsulfanyl)methylidene]amino}-6-(3-chlorophenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The trifluoromethyl and chlorophenyl groups can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to dissolve the reactants.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amine derivatives.

Scientific Research Applications

Ethyl 2-{[bis(methylsulfanyl)methylidene]amino}-6-(3-chlorophenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: The compound’s potential pharmacological properties are being explored for the development of new drugs.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of ethyl 2-{[bis(methylsulfanyl)methylidene]amino}-6-(3-chlorophenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Ethyl 2-{[bis(methylsulfanyl)methylidene]amino}-6-(3-chlorophenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate can be compared with other similar compounds, such as:

    Methyl 2-{[bis(ethylsulfanyl)methylidene]amino}acetate: This compound has a similar structure but differs in the substituents attached to the oxadiazine ring.

    Ethyl 3-anilino-2-{[bis(methylsulfanyl)methylidene]amino}-3-oxopropanoate: This compound shares the bis(methylsulfanyl)methylidene group but has different functional groups attached to the core structure.

The uniqueness of this compound lies in its combination of trifluoromethyl, chlorophenyl, and oxadiazine groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C16H15ClF3N3O3S2

Molecular Weight

453.9 g/mol

IUPAC Name

ethyl 2-[bis(methylsulfanyl)methylideneamino]-6-(3-chlorophenyl)-4-(trifluoromethyl)-1,3,5-oxadiazine-4-carboxylate

InChI

InChI=1S/C16H15ClF3N3O3S2/c1-4-25-12(24)15(16(18,19)20)22-11(9-6-5-7-10(17)8-9)26-13(23-15)21-14(27-2)28-3/h5-8H,4H2,1-3H3

InChI Key

BFEKHHNBIPHWOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(N=C(OC(=N1)N=C(SC)SC)C2=CC(=CC=C2)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.